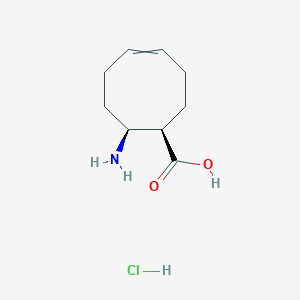

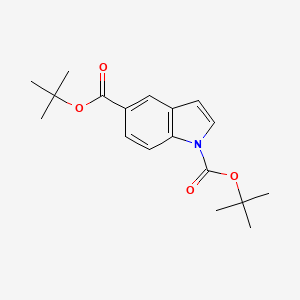

![molecular formula C14H9NO3 B8271069 2-(4-Hydroxyphenyl)pyrano[3,2-b]pyridin-4-one CAS No. 884500-73-6](/img/structure/B8271069.png)

2-(4-Hydroxyphenyl)pyrano[3,2-b]pyridin-4-one

カタログ番号 B8271069

CAS番号:

884500-73-6

分子量: 239.23 g/mol

InChIキー: NHPGMWSXLJULOQ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(4-Hydroxyphenyl)pyrano[3,2-b]pyridin-4-one” is a chemical compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 . It is used for proteomics research .

Synthesis Analysis

The synthesis of pyrano[2,3-b]pyridines has been achieved through various methods. One such method involves the condensation of 4H-chromene-3-carbaldehydes and their areno-condensed analogues with hetero- and carbocyclic 1,3-dicarbonyl compounds in acetic acid . Ammonium acetate is used as a green catalyst for the reaction . The process also involves the subsequent Knoevenagel condensation and 6p-electrocyclization of the 1-oxatriene intermediates formed .Molecular Structure Analysis

The molecular structure of “2-(4-Hydroxyphenyl)pyrano[3,2-b]pyridin-4-one” can be represented by the SMILES notation: C1=CC2=C (C (=O)C=C (O2)C3=CC=C (C=C3)O)N=C1 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrano[2,3-b]pyridines include the Knoevenagel condensation followed by 6p-electrocyclization . In some cases, 1-oxatriene compounds were proposed as key intermediates, and fused pyridines were isolated as 1,6-addition products of ammonia .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Hydroxyphenyl)pyrano[3,2-b]pyridin-4-one” include a molecular weight of 239.23 and a molecular formula of C14H9NO3 .特性

CAS番号 |

884500-73-6 |

|---|---|

分子式 |

C14H9NO3 |

分子量 |

239.23 g/mol |

IUPAC名 |

2-(4-hydroxyphenyl)pyrano[3,2-b]pyridin-4-one |

InChI |

InChI=1S/C14H9NO3/c16-10-5-3-9(4-6-10)13-8-11(17)14-12(18-13)2-1-7-15-14/h1-8,16H |

InChIキー |

NHPGMWSXLJULOQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=O)C=C(O2)C3=CC=C(C=C3)O)N=C1 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

In 50 mL round-bottom flask fitted with magnetic stirrer were placed 1-(4-methoxyphenyl)-3-(3-methoxypyridin-2-yl) propane-1,3-dione (4.68 g, 16 mmol) and 45% aqueous solution of HBr (25 mL). The reaction mixture was refluxed for 3 h, then cooled down to rt. Solid NaHCO3 was used to adjust pH to 7, followed by EtOAc (30 mL). The organic layer was separated and aqueous layer was extracted with EtOAc (2×30 mL). The combined organic extracts were dried over Na2SO4, concentrated to give the crude product, which was purified by column chromatography using 30% MeOH in EtOAc to give 125 mg of 2-(4-hydroxy-phenyl)-pyrano[3,2-b]pyridin-4-one (3.2%). MS (ES) m/z: 240.09 (M+1), and 149.06.

Name

1-(4-methoxyphenyl)-3-(3-methoxypyridin-2-yl) propane-1,3-dione

Quantity

4.68 g

Type

reactant

Reaction Step One

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Yield

3.2%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

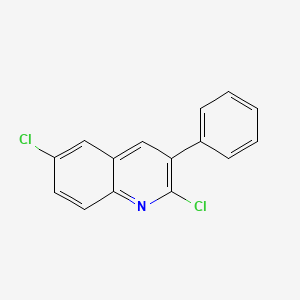

2,6-Dichloro-3-phenylquinoline

85274-46-0

![1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B8270991.png)

![2-(4-Fluorophenyl)-5-methyl-1H-benzo[D]imidazole](/img/structure/B8271018.png)

![Bis(3,5-dimethylphenyl){4-[(1R,4S)-3-(diphenylphosphanyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl]-2,5-dimethylthiophen-3-yl}phosphane](/img/structure/B8271041.png)

![2-[(tert-Butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid](/img/structure/B8271047.png)

![2-(3-Fluoro-4-hydroxyphenyl)pyrano[2,3-b]pyridin-4-one](/img/structure/B8271072.png)

![1-[2-Amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271089.png)

![1-[2-Amino-1-(3-phenoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271095.png)